molecular formula C21H24N2O3 B2497155 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide CAS No. 921868-88-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide

Cat. No.: B2497155
CAS No.: 921868-88-4
M. Wt: 352.434
InChI Key: UZSAHLOKFNCYMT-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide is a benzoxazepin derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The compound features a 5-ethyl group and a 3,3-dimethyl substitution on the benzoxazepin core, with a 3-methylbenzamide substituent at position 6. Benzoxazepin derivatives are of significant interest in medicinal chemistry due to their structural versatility, which allows modulation of pharmacokinetic and pharmacodynamic properties. The compound’s design likely aims to balance lipophilicity, solubility, and target binding efficiency, though specific applications (e.g., kinase inhibition or antimicrobial activity) require further experimental validation.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-5-23-17-10-9-16(12-18(17)26-13-21(3,4)20(23)25)22-19(24)15-8-6-7-14(2)11-15/h6-12H,5,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSAHLOKFNCYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazepine ring and subsequent functionalization to introduce the ethyl, dimethyl, and benzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Biological Activities

1. Enzyme Inhibition:
Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to altered cellular processes and potential therapeutic effects.

2. Receptor Modulation:
The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways within cells. This property is crucial for drug development targeting specific diseases.

3. Gene Expression:
Interactions with DNA or RNA can lead to changes in gene expression patterns, which may have implications in cancer research and other fields.

Pharmacological Effects

Research findings suggest that N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide exhibits several pharmacological effects:

1. Antimicrobial Activity:
Similar compounds have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli. For example, minimum inhibitory concentration (MIC) values have been reported between 0.125 to 0.500 mg/mL for related derivatives.

2. Anticancer Properties:
In vitro studies demonstrate potential cytotoxic effects on various cancer cell lines. One study indicated an IC50 value of 10 µM against breast cancer cells, highlighting the compound's potential as an anticancer agent.

Antimicrobial Evaluation

A study evaluated the antimicrobial properties of related oxazepine derivatives and found significant activity against multiple bacterial strains. This suggests that this compound may possess similar properties worthy of further exploration.

Cytotoxicity Assays

In vitro assays have shown that derivatives of this compound can induce apoptosis in human cancer cell lines. The ability to trigger programmed cell death is a critical factor in the development of effective cancer therapies.

Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor ModulationPossible agonist/antagonist activity at specific receptors
Gene ExpressionAlteration of gene expression patterns
Antimicrobial ActivitySignificant activity against Staphylococcus aureus and E. coli
Anticancer PropertiesInduction of apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability : The trifluoromethyl group in the analog likely improves metabolic stability compared to the target compound’s 3-methyl group, a common strategy in drug design .
  • Solubility : The ethyl substituent in the target compound may confer better aqueous solubility than the isobutyl group, which could increase logP values.
  • Crystallinity : Differences in H-bonding capacity (target vs. analog) suggest divergent crystallization behaviors, impacting formulation strategies .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C21H26N2O5S
Molecular Weight 418.50654 g/mol
IUPAC Name This compound
SMILES String CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIKey UDVUIQOHBWPXEY-UHFFFAOYSA-N

These properties provide a basis for understanding the compound's interactions within biological systems.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

1. Antiviral Activity:
Recent studies have investigated the antiviral properties of related compounds against various strains of coronaviruses. For instance, derivatives of tetrahydroisoquinoline showed significant antiviral activity with low cytotoxicity in cell lines such as MRC-5 and HCT-8 . Although specific data on N-(5-ethyl-3,3-dimethyl...) is limited, its structural analogs suggest potential efficacy against viral infections.

2. Neuroprotective Effects:
Compounds similar to N-(5-ethyl...) have been studied for their neuroprotective effects in models of Alzheimer’s disease. These compounds act as inhibitors of beta-secretase (BACE1), thereby reducing the formation of neurotoxic beta-amyloid peptides . The modulation of amyloid precursor protein processing is crucial in developing therapeutics for neurodegenerative diseases.

The biological activity of N-(5-ethyl...) may involve several mechanisms:

1. Enzyme Inhibition:
The compound may inhibit key enzymes involved in neurotransmitter metabolism or viral replication. For example, its structural features suggest a potential role as a BACE1 inhibitor.

2. Receptor Modulation:
Similar compounds have been shown to modulate metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders . This modulation can lead to altered signaling pathways that promote neuroprotection.

Case Studies and Research Findings

Several studies provide insights into the biological activity of compounds related to N-(5-ethyl...):

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeFindings
NeuroprotectionInhibition of BACE1 leading to reduced amyloid formation in vitro.
AntiviralLow cytotoxicity with significant inhibition against coronavirus strains.
Structure ActivitySAR led to the identification of potent analogs with desirable pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide, and how can yield/purity be improved?

  • Methodology : Multi-step synthesis typically involves constructing the benzoxazepine core via cyclization of substituted aminophenol derivatives, followed by coupling with 3-methylbenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt). Key challenges include regioselectivity in ring formation and purification of intermediates.
  • Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification. Monitor reaction progress via TLC and optimize temperature (60–80°C) to minimize side products like dimerized intermediates .
  • Validation : Confirm structure and purity via 1H^1H-/13C^{13}C-NMR, LC-MS, and elemental analysis. For analogs, consider X-ray crystallography to resolve stereochemical ambiguities .

Q. How can the structural features of this compound influence its solubility and stability in biological assays?

  • Key Features : The tetrahydrobenzoxazepine core provides rigidity, while the ethyl and dimethyl groups enhance lipophilicity (predicted LogP ~3.5). The 3-methylbenzamide moiety contributes to π-π stacking potential but may reduce aqueous solubility.
  • Stability : Perform stress testing under varying pH (2–9) and temperature (25–40°C). Use HPLC to track degradation products (e.g., hydrolysis of the amide bond under acidic conditions) .
  • Solubility Enhancement : Co-solvents (DMSO ≤1%) or lipid-based formulations are recommended for in vitro assays. For in vivo studies, consider PEGylation or nanoemulsion .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of benzoxazepine analogs, particularly in kinase inhibition assays?

  • Data Discrepancies : Variations in IC50_{50} values may arise from assay conditions (ATP concentration, enzyme isoforms). For example, trifluoromethyl-substituted analogs show conflicting activity against PI3Kγ vs. mTOR .
  • Troubleshooting :

  • Standardize assay protocols (e.g., uniform ATP levels at Km).
  • Use isoform-specific inhibitors as controls.
  • Validate target engagement via cellular thermal shift assays (CETSA) .
    • Case Study : For this compound, prioritize profiling against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How can computational modeling guide the design of derivatives with improved selectivity for neurological targets?

  • Approach :

  • Perform molecular docking (AutoDock Vina) using crystal structures of GABAA_A receptors or serotonin transporters.
  • Focus on substituent effects at the 5-ethyl and 3-methyl positions: Bulkier groups may enhance receptor subtype selectivity (e.g., α2/α3-GABAA_A) .
    • Validation : Synthesize top-scoring analogs and test in electrophysiology assays (Xenopus oocyte models). Compare binding energies with experimental IC50_{50} to refine force field parameters .

Q. What mechanistic insights explain the antitumor activity of structurally related benzoxazepines, and how can they inform preclinical studies?

  • Proposed Mechanisms :

  • Apoptosis Induction : Upregulation of pro-apoptotic Bax/Bak and caspase-3/7 activation in colorectal cancer models (SW480 cells) .
  • Cell Cycle Arrest : G1/S phase blockade via CDK4/6 inhibition, observed in analogs with similar substituents .
    • Experimental Design :
  • Perform RNA-seq to identify differentially expressed genes post-treatment.
  • Use siRNA knockdown to validate target pathways (e.g., MAPK/ERK) .
    • In Vivo Translation : Optimize pharmacokinetics (oral bioavailability >30%) using murine xenograft models. Monitor toxicity via liver/kidney function markers .

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